2,2,2-trifluoro-1-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]ethan-1-one
Overview
Description
The compound “2,2,2-trifluoro-1-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]ethan-1-one” is a fluorinated organic compound with a pyrazole ring . Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms .
Chemical Reactions Analysis
The reactivity of this compound could be influenced by the electron-withdrawing trifluoromethyl groups and the presence of the pyrazole ring. The trifluoromethyl group is known to be quite stable and resistant to many chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the trifluoromethyl groups and the pyrazole ring. Trifluoromethyl groups are highly electronegative, which could influence the compound’s polarity, boiling point, and solubility . The pyrazole ring could contribute to the compound’s aromaticity and stability .Scientific Research Applications
Synthesis and Chemical Reactions
Reactions with Nucleophiles : The reaction of trifluoromethyl-substituted azomethine imines with nucleophiles, leading to the formation of various new compounds, was studied. This includes the addition of alkohols and phosphites to produce specific pyrazolidines and phosphoranes (Burger, Thenn, & Schickaneder, 1975).
Cyclopropane Formation : Cycloaddition reactions of 2,2,2-trifluorodiazoethane have been explored, which includes its ability to form cyclopropanes when photolysed with suitable olefins (Atherton & Fields, 1968).
Synthesis of Trifluoromethylazoles : Trifluoroacetylation followed by treatment with hydrazine has been used to synthesize various trifluoromethylazoles. This includes determining pKa values of these compounds, which can be useful in measuring pH in biological media (Jones, Branch, Thompson, & Threadgill, 1996).
Chemical Structure and Properties
Molecular Docking Studies : Theoretical studies on structures and absorption spectra of various substituted pyrazolate boron complexes, including those with trifluoromethyl groups, have been conducted using density functional theory (Zheng, Pan, Cui, Su, & Wang, 2007).
Synthesis of Complexes : The synthesis and characterization of copper(II) complexes using trifluoromethyl-substituted ligands have been explored. These studies include crystal structure determination (Lyubartseva, Parkin, Ngongoni, & Mallik, 2016).
Biological Applications
Antitumor Evaluation : The synthesis and evaluation of antitumor activities of various trifluoromethyl-substituted compounds have been conducted. This includes the molecular docking study of these compounds for their potential use in cancer therapy (Al-Suwaidan, Abdel-Aziz, El-Azab, El-Sayed, Alanazi, El-Ashmawy, & Abdel-Aziz, 2015).
Antimicrobial Activity : Novel difluoromethylated compounds, related to trifluoromethyl groups, have been synthesized and evaluated for their antimicrobial activities. This research contributes to the potential use of these compounds in medical applications (Chundawat, Kumari, Sharma, & Bhagat, 2016).
Future Directions
Properties
IUPAC Name |
2,2,2-trifluoro-1-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F6N2O/c8-6(9,10)3-15-2-4(1-14-15)5(16)7(11,12)13/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNGYUPLTYAHCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(F)(F)F)C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.